molecular formula C13H11FOS B8076019 2-[(4-Fluorophenyl)methoxy]benzenethiol

2-[(4-Fluorophenyl)methoxy]benzenethiol

Cat. No.: B8076019
M. Wt: 234.29 g/mol
InChI Key: VTLPWVRCZJHFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorophenyl)methoxy]benzenethiol is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a thiol (-SH) group and a methoxy-linked 4-fluorophenyl moiety. Its molecular formula is C₁₃H₁₁FO₂S, with a molecular weight of 260.29 g/mol. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, while the methoxy group (-OCH₂-) bridges the fluorophenyl and benzenethiol rings, influencing electronic and steric properties.

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLPWVRCZJHFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Fluorophenyl)methoxy]benzenethiol would likely involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methoxy]benzenethiol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state. Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state. Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

The reactions involving 2-[(4-Fluorophenyl)methoxy]benzenethiol typically require specific reagents and conditions. For example, oxidation reactions may require the presence of an oxidizing agent and a suitable solvent, while reduction reactions may require a reducing agent and an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-[(4-Fluorophenyl)methoxy]benzenethiol may yield various oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

2-[(4-Fluorophenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create new compounds with desired properties.

    Biology: It may be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: 2-[(4-Fluorophenyl)methoxy]benzenethiol may be used in the production of specialty chemicals, materials, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features—thiol, methoxy, and fluorophenyl groups—distinguish it from analogs. Below is a comparative analysis with structurally related compounds:

2-(4-Methoxyphenyl)benzothiazole (CAS: N/A)
  • Molecular Formula: C₁₄H₁₁NOS
  • Structure : Benzothiazole core with a 4-methoxyphenyl substituent.
  • Key Differences : Replaces the thiol group with a benzothiazole ring (containing nitrogen and sulfur). The methoxy group is directly attached to the phenyl ring.
  • Reactivity/Applications : Exhibits antimicrobial activity due to the benzothiazole moiety, which enhances interaction with biological targets. Used in drug discovery for its thermal stability and synthetic versatility .
2-(Diphenylamino)benzenethiol (CAS: 16078-95-8)
  • Molecular Formula : C₁₈H₁₅NS
  • Structure: Benzenethiol with a diphenylamino (-N(C₆H₅)₂) group.
  • Key Differences: Substitutes the fluorophenyl-methoxy group with a bulky diphenylamino group.
  • Reactivity/Applications : Synthesized via ring-opening of benzothiazoles with aryl halides. Demonstrates high reactivity in forming triphenylamines, useful in optoelectronic materials .
(2-Fluorophenyl)methanethiol (CAS: N/A)
  • Molecular Formula : C₇H₇FS
  • Structure : Simpler thiol with a fluorophenyl group attached via a methylene bridge.
  • Key Differences : Lacks the methoxy linkage and second benzene ring. The fluorine is at the ortho position.
  • Reactivity/Applications : More volatile and reactive due to shorter chain length. Used as a research chemical in catalysis and ligand design .

Physicochemical Properties

Property 2-[(4-Fluorophenyl)methoxy]benzenethiol 2-(4-Methoxyphenyl)benzothiazole 2-(Diphenylamino)benzenethiol (2-Fluorophenyl)methanethiol
Molecular Weight (g/mol) 260.29 241.31 269.38 142.19
Polar Surface Area (Ų) ~35 (estimated) ~45 ~30 ~20
LogP ~3.8 (estimated) ~4.2 ~4.5 ~2.1
Key Functional Groups Thiol, Methoxy, Fluorophenyl Benzothiazole, Methoxyphenyl Thiol, Diphenylamino Thiol, Fluorophenyl

Notes:

  • The thiol group in 2-[(4-Fluorophenyl)methoxy]benzenethiol increases polarity compared to non-thiol analogs but less than amino-substituted derivatives.
  • Fluorine’s electronegativity enhances oxidative stability but reduces basicity compared to methoxy or amino groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.